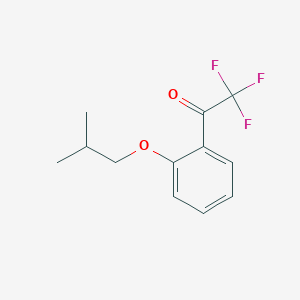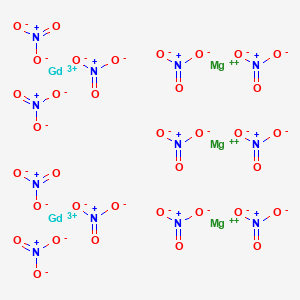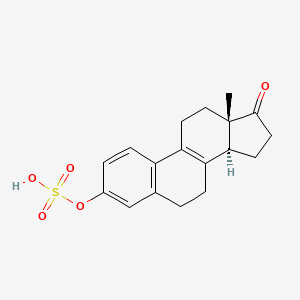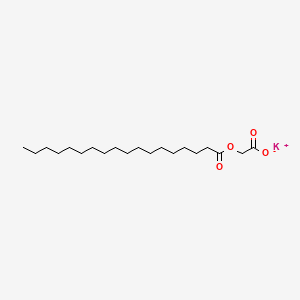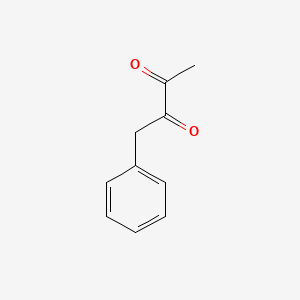
Ethyl perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl perchlorate is an organic compound with the chemical formula C2H5ClO4. It is an ester of perchloric acid and ethyl alcohol. This compound is known for its high reactivity and explosive nature, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl perchlorate can be synthesized through several methods:
Reaction of Chlorine(VII) Oxide with Alcohols: This method involves the reaction of chlorine(VII) oxide with ethyl alcohol under controlled conditions.
Interaction of Perchlorate Anion with Epoxides and Alkenes: This method requires the activation of substrates by various electrophiles.
Oxidative Nucleophilic Substitution of Alkyl Halides: This involves the substitution of alkyl halides with perchlorate anions.
Industrial Production Methods: Industrial production of this compound is limited due to its explosive nature. small-scale synthesis in controlled laboratory environments is common for research purposes.
Types of Reactions:
Nucleophilic Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the high nucleofugity of the perchlorate fragment.
Aromatic Alkylation Reactions: It is also active in aromatic alkylation reactions.
Interaction with Nitriles: This is a modified version of the Ritter reaction.
Common Reagents and Conditions:
Electrophiles: Used for activating substrates in reactions involving epoxides and alkenes.
Nucleophiles: Commonly used in substitution reactions.
Major Products:
Substituted Aromatic Compounds: Formed through aromatic alkylation reactions.
Nitrile Derivatives: Produced from interactions with nitriles.
Wissenschaftliche Forschungsanwendungen
Ethyl perchlorate has several applications in scientific research:
Wirkmechanismus
Ethyl perchlorate exerts its effects through its high reactivity, particularly in nucleophilic and electrophilic substitution reactions. The perchlorate anion acts as a strong nucleofuge, facilitating various chemical transformations . In biological systems, it can inhibit iodine transport into thyrocytes, affecting thyroid hormone synthesis .
Vergleich Mit ähnlichen Verbindungen
Methyl Perchlorate: Another ester of perchloric acid, but with a methyl group instead of an ethyl group.
Isopropyl Perchlorate: Similar structure but with an isopropyl group.
Butyl Perchlorate: Contains a butyl group, making it more complex.
Uniqueness: this compound is unique due to its specific reactivity profile and the balance between its explosive nature and its utility in organic synthesis. Its reactivity is higher compared to some other perchlorates due to the ethyl group’s influence on the molecular structure .
Eigenschaften
CAS-Nummer |
22750-93-2 |
|---|---|
Molekularformel |
C2H5ClO4 |
Molekulargewicht |
128.51 g/mol |
IUPAC-Name |
ethyl perchlorate |
InChI |
InChI=1S/C2H5ClO4/c1-2-7-3(4,5)6/h2H2,1H3 |
InChI-Schlüssel |
XOCMLLQOZSDGRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


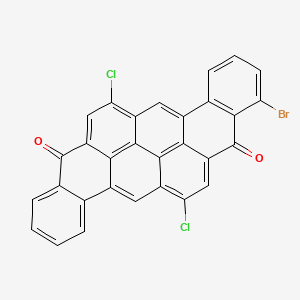

![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)



